REACTION_CXSMILES
|
[CH3:1][C:2]1([C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=2)[CH2:5][CH2:4][CH2:3]1>[Pd].C(O)C>[CH3:1][C:2]1([C:6]2[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=2)[CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCC1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14.2 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under an atmosphere of Hydrogen for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with hydrogen gas three times
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of solka Floc®
|
Type
|
WASH
|
Details
|
the pad was washed with 20 ml MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC1)C=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |